![molecular formula C14H22Cl2N2 B5701411 (2,4-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5701411.png)
(2,4-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine
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Overview
Description
(2,4-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine, also known as benzalkonium chloride (BAC), is a quaternary ammonium compound widely used as a disinfectant and preservative in various industries. BAC is a cationic surfactant that exhibits broad-spectrum antimicrobial activity against bacteria, viruses, fungi, and algae.
Mechanism of Action
BAC exerts its antimicrobial activity by disrupting the cell membrane of microorganisms. It binds to the negatively charged cell membrane and causes leakage of intracellular contents, leading to cell death. BAC also inhibits the activity of enzymes and proteins in microorganisms, further contributing to its antimicrobial effects.
Biochemical and Physiological Effects:
BAC has been shown to have both beneficial and detrimental effects on living organisms. It has been reported to cause irritation and allergic reactions in humans, especially in individuals with sensitive skin. BAC can also disrupt the normal flora of the skin and mucous membranes, leading to secondary infections. However, BAC has also been shown to have anti-inflammatory and antitumor effects in animal models.
Advantages and Limitations for Lab Experiments
BAC is a widely used disinfectant and preservative in laboratory settings due to its broad-spectrum antimicrobial activity and low toxicity. However, BAC can interfere with certain laboratory assays and should be used with caution. It can also affect the growth and viability of certain cell lines and microorganisms, which should be taken into consideration when designing experiments.
Future Directions
There are several future directions for research on BAC. One area of interest is the development of novel formulations and delivery systems that can enhance its antimicrobial activity and reduce its toxicity. Another area of research is the investigation of the long-term effects of BAC exposure on human health and the environment. Additionally, the potential use of BAC as a therapeutic agent for various diseases warrants further exploration.
Synthesis Methods
BAC can be synthesized by the reaction of benzyl chloride with N,N-diethylethylenediamine in the presence of sodium hydroxide. The resulting product is then quaternized with dimethyl sulfate or methyl chloride to obtain the final compound. The purity and yield of BAC can be improved by using different reaction conditions and purification methods.
Scientific Research Applications
BAC has been extensively studied for its antimicrobial properties and has been used in various scientific research applications. It is commonly used as a disinfectant in hospitals, laboratories, and food processing industries. BAC is also used as a preservative in cosmetics, personal care products, and pharmaceuticals. In addition, BAC has been studied for its potential use in water treatment, agriculture, and animal husbandry.
properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22Cl2N2/c1-4-18(5-2)9-8-17(3)11-12-6-7-13(15)10-14(12)16/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWBUTRZWHVIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=C(C=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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